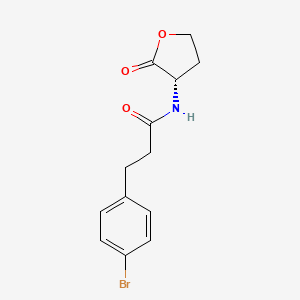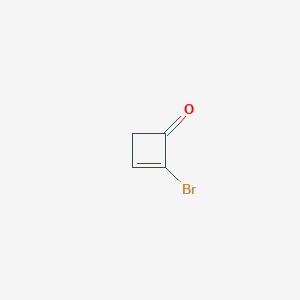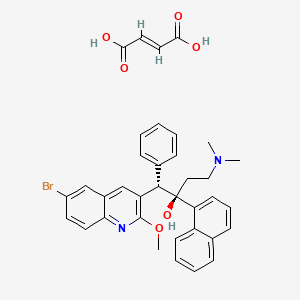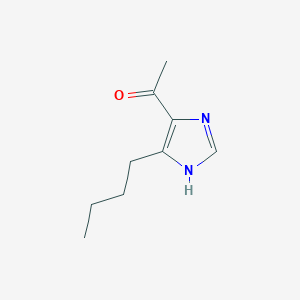
N'1,N'3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide typically involves the condensation reaction between isophthalohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred at elevated temperatures (around 70°C) for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine groups to amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of sensors and catalysts due to its structural versatility
作用機序
The mechanism by which N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide exerts its effects involves its ability to chelate metal ions through its hydroxyl and azomethine groups. This chelation can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The compound’s interaction with molecular targets such as DNA polymerase and bacterial enzymes has been demonstrated through molecular docking studies .
類似化合物との比較
Similar Compounds
N’1,N’3-Bis((E)-thiophen-2-ylmethylene)isophthalohydrazide: Similar in structure but contains thiophene groups instead of hydroxynaphthalenyl groups.
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Contains an oxopiperidine moiety, offering different chemical properties.
Uniqueness
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide is unique due to its dual hydroxynaphthalenyl groups, which provide enhanced chelating ability and potential for diverse chemical modifications. This makes it particularly valuable in the synthesis of metal complexes with specific properties .
特性
分子式 |
C30H22N4O4 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
1-N,3-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H22N4O4/c35-27-14-12-19-6-1-3-10-23(19)25(27)17-31-33-29(37)21-8-5-9-22(16-21)30(38)34-32-18-26-24-11-4-2-7-20(24)13-15-28(26)36/h1-18,35-36H,(H,33,37)(H,34,38)/b31-17+,32-18+ |
InChIキー |
VXETYEFLKBHVOI-LTTYKRRRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)







![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
